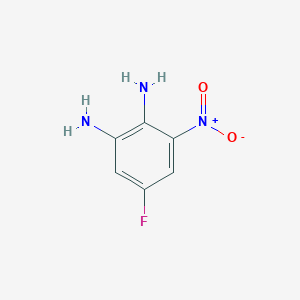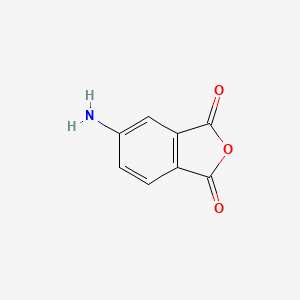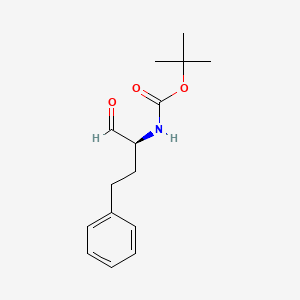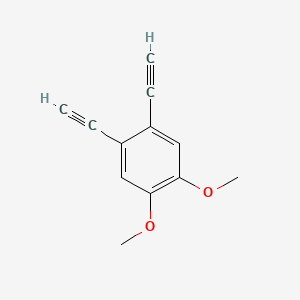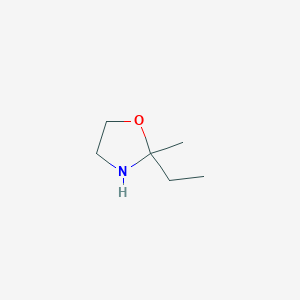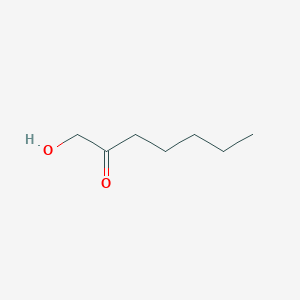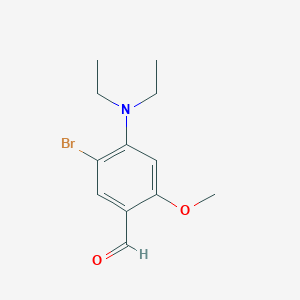
3,4-dimethyl-N,N-diphenylaniline
Overview
Description
3,4-dimethyl-N,N-diphenylaniline, also known as DMTPA, is a chemical compound that belongs to the class of diarylamines. It is commonly used as a reagent in organic chemistry for the synthesis of various organic compounds. DMTPA has also been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
3,4-dimethyl-N,N-diphenylaniline acts as an irreversible inhibitor of MAO, binding covalently to the active site of the enzyme. This binding prevents the enzyme from metabolizing neurotransmitters, leading to an increase in their levels in the brain. This increase in neurotransmitter levels has been shown to have beneficial effects in the treatment of certain neurological disorders.
Biochemical and Physiological Effects:
3,4-dimethyl-N,N-diphenylaniline has been shown to have a number of biochemical and physiological effects, particularly in the central nervous system. It has been shown to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, which can have beneficial effects in the treatment of certain neurological disorders. 3,4-dimethyl-N,N-diphenylaniline has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4-dimethyl-N,N-diphenylaniline in lab experiments is its potent inhibition of MAO, which makes it a useful tool for studying the role of MAO in various biological processes. However, one limitation of using 3,4-dimethyl-N,N-diphenylaniline is its irreversible binding to the active site of the enzyme, which can make it difficult to study the effects of reversible MAO inhibitors.
Future Directions
There are a number of future directions for research on 3,4-dimethyl-N,N-diphenylaniline. One area of interest is the development of new MAO inhibitors based on the structure of 3,4-dimethyl-N,N-diphenylaniline, which may have improved pharmacological properties. Another area of interest is the study of the neuroprotective effects of 3,4-dimethyl-N,N-diphenylaniline, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the role of 3,4-dimethyl-N,N-diphenylaniline in the regulation of neurotransmitter levels in the brain warrants further investigation.
Scientific Research Applications
3,4-dimethyl-N,N-diphenylaniline has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent inhibitor of monoamine oxidase (MAO), an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which has been shown to have beneficial effects in the treatment of certain neurological disorders such as depression and Parkinson's disease.
properties
IUPAC Name |
3,4-dimethyl-N,N-diphenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c1-16-13-14-20(15-17(16)2)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJRBXHLWUCOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595689 | |
| Record name | 3,4-Dimethyl-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N,N-diphenylaniline | |
CAS RN |
173460-10-1 | |
| Record name | 3,4-Dimethyl-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

